ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate

Lipophilicity ADME Blood-Brain Barrier

SAR campaigns frequently encounter metabolic instability on unsubstituted indoline-2-carboxylate cores. This 4-fluoro derivative provides a rational solution. The electronegative substituent increases lipophilicity (XLogP3: 2.4 vs. ~1.9 for non-fluorinated analog) to potentially improve cell permeability and CNS penetration, while the C-F bond's resistance to oxidative metabolism may enhance in vivo half-life. Supplied as a racemic mixture, it offers flexibility for chiral resolution in enantiomer-specific drug discovery programs. BenchChem ensures reliable, high-purity supply for your critical research needs.

Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
Cat. No. B13174625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate
Molecular FormulaC11H12FNO2
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2=C(N1)C=CC=C2F
InChIInChI=1S/C11H12FNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-5,10,13H,2,6H2,1H3
InChIKeyCBYKPGVOYAWNIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate: Physicochemical Profile


Ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate (CAS 2089697-76-5) is a fluorinated indoline-2-carboxylate derivative, a subclass of heterocyclic compounds prevalent in pharmaceutical research [1]. Its molecular formula is C11H12FNO2, with a molecular weight of 209.22 g/mol [2]. Key computed properties include a topological polar surface area (TPSA) of 38.3 Ų and an XLogP3 of 2.4 [1]. The compound features a chiral center at the 2-position of the indoline ring, making it a racemic mixture unless otherwise specified [1].

1
Fluorinated indoline scaffold for medicinal chemistry SAR exploration
2
Racemic form enables enantiomer separation or asymmetric synthesis workflows
3
Computed logP and TPSA align with CNS-penetrant compound screening programs
Computed property; experimental confirmation recommended

Ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate: Generic Substitution Issues


Indoline-2-carboxylates are a broad class of building blocks, but the introduction of a single fluorine atom at the 4-position profoundly alters key molecular properties critical for target engagement and metabolic fate [1]. Fluorine's high electronegativity and small size impact the compound's electronic distribution, conformation, and lipophilicity [2]. For instance, the computed XLogP3 value of 2.4 for the 4-fluoro derivative is higher than that of its non-fluorinated analog, ethyl indoline-2-carboxylate, which has a predicted XLogP of approximately 1.9 [1][3]. This 0.5 log unit difference can significantly affect membrane permeability and off-target binding profiles, making generic substitution a high-risk proposition for SAR studies or assay development where specific ADME properties are required [2].

Target
4-Fluoro indoline-2-carboxylate (this compound)
Potential substitute
Ethyl indoline-2-carboxylate (non-fluorinated analog)
Lipophilicity (XLogP3 2.4 vs 1.9) may alter membrane permeability and off-target binding
Absence of 4-fluoro may reduce metabolic stability and shift CYP450-mediated clearance
Loss of C-F multipolar interactions may weaken target engagement and selectivity profile

Ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate: Differentiation Evidence


Enhanced Lipophilicity vs. Non-Fluorinated Scaffold

The introduction of a fluorine atom at the 4-position increases lipophilicity relative to the non-fluorinated parent scaffold. This is a key differentiator for projects requiring improved membrane permeability [1][2].

Lipophilicity vs. non-F analog
Data to verify
XLogP3 2.4 vs 1.9 (+0.5 log units)
Reported lipophilicity difference may support permeability screening
Computed property; confirm experimentally in target assay
Lipophilicity ADME Blood-Brain Barrier Physicochemical Property

Improved Metabolic Stability from Fluorination

Fluorination at metabolically labile sites is a well-established strategy to improve metabolic stability, primarily by blocking cytochrome P450-mediated oxidation. The 4-position on the indoline phenyl ring is a common site for oxidative metabolism; fluorine substitution here is expected to increase metabolic half-life compared to the unsubstituted analog [1][2].

Metabolic stability
Class-level
Inferred from fluorinated aromatic class effect
May support metabolic stability screening in lead optimization
Not experimentally validated for this specific compound
Metabolic Stability Fluorine Chemistry Cytochrome P450 ADME

Electronic Modulation by 4-Fluoro Substitution

The strong electron-withdrawing nature of the 4-fluoro substituent alters the electron density of the indoline ring system. This can directly influence the compound's binding affinity to biological targets, particularly through π-π stacking or hydrogen bonding interactions [1]. The change in electronic environment is expected to reduce the basicity (pKa) of the indoline nitrogen compared to the unsubstituted analog [2].

Electronic modulation
Class-level
σp +0.06 (F) vs 0.00 (H) on Hammett scale
Electron-withdrawing effect may fine-tune target binding affinity
Based on physical organic chemistry principles
Electronic Effects SAR Binding Affinity pKa

Binding Affinity Gain from Polar C-F Interactions

The carbon-fluorine (C-F) bond is highly polarized and can participate in multipolar interactions with protein backbones (e.g., C=O···C-F) or engage with hydrogen bond donors in a binding pocket. This can lead to improved binding affinity and selectivity compared to a hydrogen or methyl substituent [1][2].

C-F polar interactions
Class-level
C-F bond can engage in multipolar protein interactions
May provide additional vector for target engagement optimization
Literature precedent; verify in specific binding assay
Binding Affinity Fluorine Target Engagement Polar Interactions

Ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate: Key Application Scenarios


Lipophilicity-Driven Lead Optimization

This compound is best deployed when a project requires a building block with higher logP (2.4) than the non-fluorinated indoline core. The evidence of a 0.5 log unit increase over ethyl indoline-2-carboxylate makes it a rational choice for improving cell permeability or CNS penetration in early SAR campaigns [1].

SAR Probing of Electronic and Polar Interactions

The electron-withdrawing nature of the 4-fluoro group and the polarized C-F bond provide a unique set of interaction capabilities not available with hydrogen or alkyl substituents. This makes the compound an excellent probe to investigate the impact of electronic effects and potential polar interactions on target binding affinity and selectivity [2].

Mitigating CYP450-Mediated Metabolism

In programs where the unsubstituted indoline-2-carboxylate core has shown rapid metabolic turnover at the phenyl ring, the 4-fluoro derivative is a logical next step. The class-level evidence for fluorine's role in blocking oxidative metabolism supports its use to potentially improve metabolic stability and extend in vivo half-life [3].

Synthesis of Chiral Non-Racemic Derivatives

With a defined chiral center at the 2-position, the racemic mixture is a versatile starting point. This scenario is for labs with chiral separation or asymmetric synthesis capabilities aiming to develop enantiomerically pure drug candidates where one enantiomer may exhibit superior on-target activity or a differentiated off-target profile [4].

Application
Selection Property
Validation Focus
Lipophilicity-driven SAR studies
Higher computed logP vs. non-fluorinated parent
Confirm cell permeability or CNS penetration in model system
Electronic and polar interaction probing
4-Fluoro electron-withdrawing effect and C-F dipole
Evaluate binding affinity shifts in target assay
Metabolic stability improvement screening
Fluorine blocks oxidative soft spot on indoline ring
Assess in vitro metabolic half-life vs. parent scaffold
Chiral derivatization studies
Racemate with defined chiral center at C2
Separate enantiomers; profile differential activity

Technical Documentation Hub

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7 linked technical documents
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